BUR1

Description

Properties

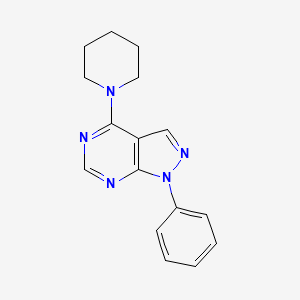

IUPAC Name |

1-phenyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5/c1-3-7-13(8-4-1)21-16-14(11-19-21)15(17-12-18-16)20-9-5-2-6-10-20/h1,3-4,7-8,11-12H,2,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMRPAMSVFKIGHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is the function of BUR1 in Saccharomyces cerevisiae

An in-depth analysis of the cyclin-dependent kinase BUR1 in Saccharomyces cerevisiae reveals its multifaceted role as a central regulator of gene expression and genome integrity. This guide synthesizes current research to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

This compound is an essential gene in Saccharomyces cerevisiae that encodes the catalytic subunit of a cyclin-dependent kinase (CDK).[1] It forms a heterodimeric complex with its cyclin partner, Bur2.[2][3] While initially identified for its role in transcription, the this compound-Bur2 complex is now understood to be a crucial nexus for coordinating transcription with chromatin modification, DNA repair, and cell cycle progression. The kinase is activated through phosphorylation of a conserved threonine in its T-loop by the CDK-activating kinase, Cak1.[4]

A Central Role in Transcriptional Elongation

The this compound-Bur2 complex is a key component of the RNA Polymerase II (RNAPII) transcription elongation machinery.[2] Chromatin immunoprecipitation (ChIP) experiments have demonstrated that this compound and Bur2 are recruited to actively transcribing genes, where they travel with the elongating polymerase. The complex facilitates efficient elongation through the phosphorylation of several critical factors.

Key substrates of this compound in transcriptional elongation include:

-

Spt5 (DSIF) : this compound is the primary kinase responsible for phosphorylating the C-terminal region (CTR) of Spt5, an essential and highly conserved elongation factor. This phosphorylation event is critical for the recruitment of the Paf1 complex (Paf1C) to the elongation machinery.

-

Rpb1 Linker Region : this compound phosphorylates serine and threonine residues in the flexible linker region of Rpb1, the largest subunit of RNAPII. These phosphorylation marks create a binding site for the tandem SH2 domain of the histone chaperone and elongation factor Spt6, functionally linking it to the elongating polymerase.

-

Rpb1 C-Terminal Domain (CTD) : While this compound can phosphorylate the heptapeptide repeats of the Rpb1 CTD in vitro, it is not considered the major kinase for Serine 2 (Ser2) or Serine 5 (Ser5) phosphorylation in vivo. That role is primarily fulfilled by Ctk1 (CDK12). However, this compound may contribute to Ser2 phosphorylation at the 5' ends of genes to augment Ctk1's activity.

Orchestration of Histone Modifications

This compound acts as a master regulator of histone modifications during transcription, most notably initiating a cascade that leads to histone H2B monoubiquitination (H2Bub1) and subsequent histone H3 methylation.

-

H2B Monoubiquitination : The this compound-Bur2 complex is required for the monoubiquitination of histone H2B at lysine 123 by the Rad6 (E2 ubiquitin-conjugating enzyme) and Bre1 (E3 ubiquitin ligase) complex. This compound directly phosphorylates Rad6 on serine 120, a step that promotes its H2B ubiquitination activity. Furthermore, this compound's role in recruiting the Paf1 complex is also essential for this process.

-

Trans-Histone Crosstalk : H2B monoubiquitination is a prerequisite for the subsequent methylation of histone H3 on lysine 4 (H3K4) by the COMPASS complex and lysine 79 (H3K79) by Dot1. By controlling H2Bub1, this compound indirectly regulates these critical "active" chromatin marks.

-

H3K36 Trimethylation : this compound-Bur2 activity is necessary for the normal pattern of histone H3 lysine 36 trimethylation (H3K36me3) by the methyltransferase Set2. In this compound or bur2 mutant strains, H3K36 trimethylation is significantly reduced. This function is linked to transcription elongation, as the increase in H3K36me3 across actively transcribed gene bodies is dependent on this compound.

References

- 1. The this compound cyclin‐dependent kinase regulates telomere length in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of histone modification and cryptic transcription by the this compound and Paf1 complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The this compound Cyclin-Dependent Protein Kinase Is Required for the Normal Pattern of Histone Methylation by Set2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of the this compound-Bur2 cyclin-dependent kinase complex by Cak1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of BUR1 Protein Kinase in Transcription Elongation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transcription elongation is a highly regulated process critical for accurate gene expression. In eukaryotes, this process is orchestrated by a multitude of protein factors, including a family of cyclin-dependent kinases (CDKs) that phosphorylate key components of the transcription machinery. Within the budding yeast Saccharomyces cerevisiae, the BUR1 protein kinase, in complex with its cyclin partner BUR2, emerges as a pivotal regulator of transcription elongation. This technical guide provides an in-depth overview of the multifaceted roles of the this compound-BUR2 complex, detailing its molecular mechanisms, its impact on chromatin structure, and the experimental methodologies used to elucidate its function. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this essential kinase and its potential as a therapeutic target.

Core Functions of the this compound-BUR2 Kinase Complex

The this compound-BUR2 complex is a key player in the transition from transcription initiation to productive elongation. It is recruited to the transcription elongation complex and travels with RNA Polymerase II (Pol II) along the gene body.[1][2] Its essential functions are mediated through the phosphorylation of a select group of substrates, which in turn orchestrates a cascade of events that ensure efficient and accurate transcript synthesis. While initially thought to be a primary kinase for the C-terminal domain (CTD) of the largest subunit of Pol II, Rpb1, evidence suggests its primary role in elongation is mediated through other key substrates.[3][4]

Data Presentation: Summary of this compound-BUR2 Functions and Effects

| Function/Process | Key Substrates | Downstream Effect | Observed Phenotype in this compound/bur2 Mutants | Quantitative Data Highlights | References |

| Recruitment of the Paf1 Complex (Paf1C) | Spt5 | Phosphorylation of the C-terminal region (CTR) of Spt5 creates a binding platform for Paf1C. | Reduced recruitment of Paf1C to actively transcribed genes. | Deletion of the Spt5 CTD shows the same defect in PAF recruitment as rapid inhibition of this compound kinase activity.[5] | |

| Histone H2B Monoubiquitylation (H2Bub1) | Rad6 (indirectly), Paf1C | Promotes the recruitment of the Rad6-Bre1 ubiquitin ligase complex via Paf1C, leading to H2B K123 ubiquitylation. | Defects in histone H2B monoubiquitylation. | H2Bub1 levels are significantly reduced in bur2Δ mutants. | |

| Histone H3K4 and H3K79 Methylation | H2B, Paf1C | H2B monoubiquitylation is a prerequisite for the methylation of H3K4 and H3K79 by the COMPASS and Dot1 methyltransferases, respectively. | Reduced levels of H3K4 di- and tri-methylation and H3K79 methylation. | A decrease in histone H3K4 trimethylation is observed in this compound mutants. | |

| Histone H3K36 Methylation | Set2 (indirectly) | Facilitates the activity of the Set2 methyltransferase, which is responsible for H3K36 trimethylation. | Reduced levels of H3K36 trimethylation, particularly at the 5' ends of genes. | K36 tri-methylation was reduced in this compound, bur2, and paf1 mutant strains. | |

| Transcription Elongation Rate | Spt5, Pol II CTD (?) | Phosphorylation of Spt5 and potentially the Pol II CTD influences the processivity of Pol II. | Increased sensitivity to the transcription elongation inhibitor 6-azauracil (6-AU). Reduced cross-linking ratio of Pol II at the 3' end of genes relative to the promoter. | Deletion of the Spt5 CTR caused a significant reduction in polymerase density, especially at the 3' ends of genes, in the presence of 6-AU. |

Signaling Pathways and Molecular Interactions

The regulatory network governed by this compound is complex, involving a series of phosphorylation events and protein-protein interactions that culminate in the modification of the chromatin template and the enhancement of transcription elongation.

Experimental Protocols

A variety of sophisticated experimental techniques are employed to dissect the function of the this compound kinase. Below are detailed methodologies for key experiments.

In Vitro Kinase Assay for this compound Activity

This protocol is designed to measure the kinase activity of immunoprecipitated this compound-BUR2 complex on a recombinant substrate, such as the Spt5 C-terminal region (CTR).

Materials:

-

Yeast strain expressing HA-tagged this compound.

-

YPD medium.

-

Lysis Buffer: 50 mM HEPES-KOH pH 7.6, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 0.1% Triton X-100, 1 mM DTT, protease and phosphatase inhibitors.

-

Anti-HA antibody conjugated to magnetic beads.

-

Recombinant GST-Spt5-CTR fusion protein.

-

Kinase Buffer: 50 mM HEPES-KOH pH 7.6, 10 mM MgCl₂, 1 mM DTT.

-

[γ-³²P]ATP.

-

SDS-PAGE gels and Western blotting apparatus.

Procedure:

-

Yeast Culture and Lysis:

-

Grow yeast cells expressing HA-BUR1 in YPD to mid-log phase (OD₆₀₀ ≈ 0.8).

-

Harvest cells by centrifugation and wash with ice-cold water.

-

Resuspend the cell pellet in Lysis Buffer and lyse by bead beating or cryogenic grinding.

-

Clarify the lysate by centrifugation at 14,000 rpm for 20 minutes at 4°C.

-

-

Immunoprecipitation of this compound-HA:

-

Incubate the clarified lysate with anti-HA magnetic beads for 2-4 hours at 4°C with gentle rotation.

-

Wash the beads three times with Lysis Buffer and once with Kinase Buffer.

-

-

Kinase Reaction:

-

Resuspend the beads in Kinase Buffer containing the recombinant GST-Spt5-CTR substrate and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for 30 minutes with occasional mixing.

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

-

Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Visualize the phosphorylated substrate by autoradiography.

-

Confirm the presence of immunoprecipitated this compound-HA by Western blotting.

-

Chromatin Immunoprecipitation (ChIP) for Histone Modifications

This protocol is used to determine the in vivo association of specific histone modifications (e.g., H2Bub1, H3K4me3) with particular genomic regions in wild-type and this compound mutant yeast strains.

Materials:

-

Wild-type and this compound mutant yeast strains.

-

YPD medium.

-

Formaldehyde (37%).

-

Glycine (2.5 M).

-

ChIP Lysis Buffer: 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, protease inhibitors.

-

Glass beads (0.5 mm).

-

Sonicator.

-

Antibodies specific for the histone modification of interest (e.g., anti-H2Bub1, anti-H3K4me3).

-

Protein A/G magnetic beads.

-

Wash Buffers (low salt, high salt, LiCl).

-

Elution Buffer.

-

Proteinase K.

-

qPCR reagents and primers for target and control genomic loci.

Procedure:

-

Cross-linking:

-

Grow yeast cultures to mid-log phase.

-

Add formaldehyde to a final concentration of 1% and incubate for 15-20 minutes at room temperature.

-

Quench the cross-linking by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.

-

Harvest and wash the cells.

-

-

Cell Lysis and Chromatin Shearing:

-

Resuspend cells in ChIP Lysis Buffer and lyse using glass beads.

-

Shear the chromatin to an average size of 200-500 bp by sonication.

-

Clarify the lysate by centrifugation.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with the specific antibody overnight at 4°C.

-

Add Protein A/G magnetic beads and incubate for another 2-4 hours.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers, followed by a final wash with TE buffer.

-

-

Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads using Elution Buffer.

-

Reverse the cross-links by incubating at 65°C overnight.

-

Treat with RNase A and Proteinase K.

-

-

DNA Purification and Analysis:

-

Purify the DNA using a PCR purification kit.

-

Quantify the enrichment of specific genomic loci in the immunoprecipitated DNA relative to an input control using quantitative PCR (qPCR).

-

Synthetic Genetic Array (SGA) Analysis

SGA analysis is a high-throughput method to screen for genetic interactions, such as synthetic lethality or synthetic sickness, between a query gene (e.g., this compound) and an array of other gene deletions.

Materials:

-

A query strain containing a this compound mutation linked to a selectable marker.

-

The yeast deletion mutant array (DMA).

-

Robotic pinning tools (e.g., a Singer ROTOR).

-

Appropriate selective media.

Procedure:

-

Mating:

-

Pin the query strain onto a lawn of the DMA, allowing for mating and the formation of diploid cells.

-

-

Sporulation:

-

Transfer the diploid cells to a medium that induces sporulation.

-

-

Selection of Haploid Double Mutants:

-

Use a series of selective media to select for haploid cells that contain both the this compound mutation and the deletion mutation from the array.

-

-

Data Acquisition and Analysis:

-

Image the final plates and measure the colony size of each double mutant.

-

Compare the colony size of the double mutants to the expected size based on the growth of the single mutants to identify genetic interactions. A smaller than expected colony size indicates a negative genetic interaction (synthetic sickness or lethality).

-

Conclusion and Future Directions

The this compound protein kinase, in concert with its cyclin BUR2, plays a central and indispensable role in coupling transcription elongation with chromatin modification in Saccharomyces cerevisiae. Its influence extends from the recruitment of the essential Paf1 complex to the orchestration of a cascade of histone modifications that are critical for maintaining chromatin architecture and facilitating the passage of RNA Polymerase II. The detailed methodologies provided in this guide offer a robust framework for the further investigation of this compound's functions.

For drug development professionals, the essential nature of this compound and its conservation across eukaryotes, with the human homolog being Cdk9, highlight its potential as a therapeutic target. The development of specific inhibitors against this compound/Cdk9 could have significant implications in diseases where transcriptional dysregulation is a key factor, such as cancer. Future research will likely focus on elucidating the precise structural basis of this compound's interactions with its substrates and the development of highly specific small molecule inhibitors. A deeper understanding of the this compound-mediated regulatory network will undoubtedly open new avenues for therapeutic intervention.

References

- 1. Phosphorylation of the Transcription Elongation Factor Spt5 by Yeast this compound Kinase Stimulates Recruitment of the PAF Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physical and Genetic Interactions | SGD [yeastgenome.org]

- 3. This compound kinase is required for efficient transcription elongation by RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Kinase Is Required for Efficient Transcription Elongation by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphorylation of the transcription elongation factor Spt5 by yeast this compound kinase stimulates recruitment of the PAF complex - PubMed [pubmed.ncbi.nlm.nih.gov]

mechanism of BUR1 in histone H3K36 methylation

An In-depth Technical Guide on the Core Mechanism of BUR1 in Histone H3K36 Methylation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The this compound kinase, in complex with its cyclin Bur2, is a critical regulator of transcription elongation in Saccharomyces cerevisiae. Beyond its general role in facilitating the passage of RNA Polymerase II (Pol II), the this compound-Bur2 complex is intricately linked to the co-transcriptional methylation of histone H3 on lysine 36 (H3K36). This modification, catalyzed by the methyltransferase Set2, is essential for maintaining transcriptional fidelity and genome stability. This document provides a comprehensive technical overview of the molecular mechanisms by which this compound influences H3K36 methylation, details the key experimental evidence and protocols used to elucidate this pathway, and presents quantitative data and visual models to facilitate a deeper understanding. The primary mechanism involves this compound-mediated phosphorylation of transcription elongation factors, including the Pol II C-terminal domain (CTD) and Spt5, which in turn promotes the recruitment and activity of the Set2 enzyme, ensuring that H3K36 trimethylation is tightly coupled with active transcription.

Introduction to this compound and H3K36 Methylation

In eukaryotes, transcription occurs on a chromatin template that must be dynamically regulated. Post-translational modifications of histones are a key mechanism for this regulation. Methylation of histone H3 at lysine 36 (H3K36), particularly trimethylation (H3K36me3), is a hallmark of actively transcribed gene bodies. This mark is associated with suppressing cryptic transcription, regulating mRNA splicing, and directing DNA repair.

The enzyme responsible for H3K36 methylation in yeast is Set2. The activity of Set2 is coupled to transcription elongation, as it directly binds to the C-terminal domain (CTD) of Rpb1, the largest subunit of RNA Polymerase II, when the CTD is phosphorylated on Serine 2 (Ser2-P).

The this compound-Bur2 complex is a cyclin-dependent kinase (CDK) that functions as a core transcription elongation factor.[1][2] Genetic and biochemical studies have revealed that this compound is essential for establishing the normal pattern of H3K36 methylation, specifically H3K36me3, across transcribed genes.[2][3]

The Core Signaling Pathway

The influence of this compound on H3K36 methylation is not direct but is mediated through a cascade of events centered on the Pol II elongation complex. The process begins with the phosphorylation of the Pol II CTD and other elongation factors, which creates a platform for the recruitment and activation of Set2.

-

Recruitment and Activation of this compound: The this compound-Bur2 complex is recruited to the 5' ends of actively transcribing genes.[4] This recruitment is stimulated by the phosphorylation of the Pol II CTD on Serine 5 (Ser5-P) by the TFIIH-associated kinase, Kin28, during transcription initiation.

-

Phosphorylation of Key Substrates: Once recruited, this compound phosphorylates multiple substrates within the elongation complex:

-

Rpb1 CTD: this compound contributes to the phosphorylation of Serine 2 of the CTD repeats, although the Ctk1 kinase is considered the major Ser2 kinase. This Ser2-P mark is a crucial binding site for the SRI domain of Set2.

-

Spt5: this compound phosphorylates the C-terminal region (CTR) of the elongation factor Spt5. This phosphorylation event is critical for the recruitment of the Polymerase-Associated Factor 1 (Paf1) complex.

-

-

Role of the Paf1 Complex: The recruited Paf1 complex also plays a role in promoting H3K36 trimethylation, acting as a molecular bridge or regulator within the elongation machinery.

-

Set2 Recruitment and Activity: The combination of Ser2-P on the Pol II CTD and the presence of other elongation factors like Spt5 and the Paf1 complex creates an environment conducive to the stable recruitment and full activation of the Set2 methyltransferase.

-

H3K36 Trimethylation: Activated Set2 then catalyzes the trimethylation of H3K36 on the underlying nucleosomes as the Pol II complex transcribes through the gene body.

The following diagram illustrates this signaling cascade.

Quantitative Data from Key Experiments

The connection between this compound and H3K36 methylation has been substantiated by quantitative analyses from genetic and biochemical experiments. The data consistently show a dramatic and specific reduction in H3K36 trimethylation upon loss of this compound/Bur2 function.

Table 1: Effect of this compound and bur2 Mutations on Global Histone H3K36 Methylation Levels

| Strain Genotype | H3K36 Monomethylation (H3K36me1) | H3K36 Dimethylation (H3K36me2) | H3K36 Trimethylation (H3K36me3) | Data Source(s) |

| Wild-Type (WT) | Normal | Normal | Normal | |

| This compoundΔ or bur2Δ | Normal / Unchanged | Normal / Unchanged | Significantly Reduced | |

| set2Δ | Absent | Absent | Absent | |

| rpb1 CTD truncation | Normal | Normal | Significantly Reduced |

Data are qualitative summaries from Western blot analyses.

Table 2: Genetic Interactions between this compound and Transcription Elongation Factors

| Double Mutant Combination | Phenotype | Interpretation | Data Source(s) |

| This compoundΔ set2Δ | Suppression of this compoundΔ growth defect | The lethality of this compoundΔ is dependent on the methyltransferase activity of Set2. | |

| This compoundΔ set1Δ | No suppression of growth defect | The genetic interaction is specific to Set2, not the H3K4 methylase Set1. | |

| This compoundΔ dot1Δ | No suppression of growth defect | The genetic interaction is specific to Set2, not the H3K79 methylase Dot1. | |

| This compound-ts ctk1Δ | Synthetic lethality | This compound and Ctk1 have parallel or overlapping essential functions in elongation. | |

| This compound-ts spt5-194 | Synthetic lethality | This compound and Spt5 cooperate in an essential elongation pathway. |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate the this compound-H3K36me3 pathway.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol is used to map the genome-wide distribution of H3K36me3 and determine how it changes in a this compound mutant background.

Protocol Steps:

-

Cell Growth and Cross-linking: Grow wild-type and this compoundΔ yeast strains to mid-log phase (OD600 ≈ 0.8). Add formaldehyde to a final concentration of 1% and incubate for 15-20 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Chromatin Preparation: Harvest cells and wash them. Lyse cells mechanically with glass beads in lysis buffer. Isolate nuclei and sonicate the chromatin to generate fragments of 200-500 bp.

-

Immunoprecipitation (IP): Pre-clear the chromatin lysate with Protein A/G beads. Incubate the cleared lysate overnight at 4°C with a specific antibody against H3K36me3 (e.g., Active Motif, cat#61101). A parallel sample with a non-specific IgG antibody should be run as a control.

-

Immune Complex Capture and Washes: Add Protein A/G beads to capture the antibody-chromatin complexes. Wash the beads sequentially with low salt buffer, high salt buffer, LiCl buffer, and TE buffer to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the formaldehyde cross-links by incubating at 65°C overnight with Proteinase K.

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

Library Preparation and Sequencing: Prepare sequencing libraries from the ChIP DNA and input control DNA. This involves end-repair, A-tailing, ligation of sequencing adapters, and PCR amplification. Sequence the libraries on a high-throughput platform.

-

Data Analysis: Align sequence reads to the yeast genome. Use peak-calling algorithms to identify regions enriched for H3K36me3. Compare the enrichment profiles between wild-type and this compoundΔ strains to identify regions with differential methylation.

In Vitro Kinase Assay

This protocol is designed to test the ability of the this compound-Bur2 complex to directly phosphorylate a putative substrate, such as the Rpb1 CTD or Spt5.

Protocol Steps:

-

Preparation of Kinase and Substrate:

-

Kinase: Immunoprecipitate epitope-tagged this compound (e.g., this compound-HA) from yeast whole-cell extracts using anti-HA antibody coupled to protein A beads. Wash the beads extensively to remove non-specifically bound proteins.

-

Substrate: Express and purify a recombinant substrate protein (e.g., GST-tagged Spt5 C-terminal region) from E. coli.

-

-

Kinase Reaction:

-

In a microfuge tube, combine the this compound-HA beads, the purified substrate (~1-2 µg), and kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

Initiate the reaction by adding [γ-³²P]ATP to a final concentration of ~10 µCi per reaction. Include a non-radioactive ATP chase if desired.

-

As a negative control, run a parallel reaction with beads from a non-tagged strain or with a kinase-dead this compound mutant.

-

-

Incubation and Termination: Incubate the reaction mixture at 30°C for 30 minutes. Stop the reaction by adding 2X SDS-PAGE loading buffer and boiling for 5 minutes.

-

Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Stain the gel with Coomassie Blue to visualize the total protein, ensuring the substrate was present.

-

Dry the gel and expose it to an autoradiography film or a phosphorimager screen to detect the incorporation of ³²P into the substrate and for this compound autophosphorylation.

-

Quantitative Mass Spectrometry of Histone Modifications

This approach provides a highly accurate and unbiased quantification of the relative abundance of different histone PTMs.

-

Histone Extraction: Grow large-scale cultures of wild-type and this compoundΔ yeast. Isolate nuclei and perform an acid extraction (e.g., with sulfuric acid) to purify bulk histones.

-

Protein Digestion: Derivatize the histones with propionic anhydride to block unmodified lysine residues. This ensures that trypsin will only cleave at arginine residues, generating larger, more informative peptides. Digest the derivatized histones with trypsin.

-

LC-MS/MS Analysis: Separate the resulting peptides by reverse-phase liquid chromatography (LC) coupled directly to a high-resolution mass spectrometer (MS). The mass spectrometer will perform data-dependent acquisition, where it measures the mass-to-charge ratio of the peptides (MS1 scan) and then selects the most abundant peptides for fragmentation to determine their sequence and modification sites (MS/MS scan).

-

Data Analysis: Analyze the MS data using specialized software. Identify peptides corresponding to the H3 N-terminal tail (which contains K36). Quantify the relative abundance of the unmodified, monomethylated, dimethylated, and trimethylated forms of the K36-containing peptide by measuring the area under the curve of their respective MS1 peaks. Compare these ratios between the wild-type and this compoundΔ samples.

Implications for Research and Drug Development

Understanding the this compound-Set2 axis has significant implications:

-

Fundamental Biology: It provides a clear model for how transcription machinery communicates with the chromatin template to ensure epigenetic marks are placed correctly during gene expression. This coupling is fundamental to preventing aberrant transcription that can lead to genome instability.

-

Drug Development: The human homolog of this compound is CDK9 (as part of P-TEFb), and the homolog of Set2 is SETD2. Both are implicated in various cancers. SETD2 is a tumor suppressor, and its inactivation is common in renal cell carcinoma. Inhibitors of CDK9 are currently in clinical development. Understanding the detailed molecular interactions in the yeast model system can provide insights into the downstream consequences of CDK9 inhibition on chromatin structure and potentially reveal new therapeutic strategies or patient stratification biomarkers. Disrupting the kinase-dependent regulation of histone methylation could be a novel avenue for therapeutic intervention.

Conclusion

The this compound kinase complex is a central player in the co-transcriptional regulation of histone H3K36 trimethylation. Through its kinase activity on key components of the RNA Polymerase II elongation complex, this compound orchestrates a series of events that ensure the histone methyltransferase Set2 is recruited and activated in synchrony with active transcription. This intricate mechanism highlights the tight coupling between the transcriptional machinery and the epigenome, which is crucial for maintaining cellular homeostasis and genome integrity. The experimental frameworks detailed herein provide a robust toolkit for further dissecting this and other pathways that link signaling, transcription, and chromatin modification.

References

- 1. This compound and BUR2 Encode a Divergent Cyclin-Dependent Kinase–Cyclin Complex Important for Transcription In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The this compound Cyclin-Dependent Protein Kinase Is Required for the Normal Pattern of Histone Methylation by Set2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The this compound cyclin-dependent protein kinase is required for the normal pattern of histone methylation by SET2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Kinase Is Required for Efficient Transcription Elongation by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction Between BUR1 Kinase and the Paf1 Complex

For Researchers, Scientists, and Drug Development Professionals

Core Summary

The regulation of gene transcription is a highly complex process, fundamental to cellular function and development. A key aspect of this regulation occurs during the elongation phase of transcription, where RNA Polymerase II (Pol II) synthesizes RNA from a DNA template. This guide delves into the critical interaction between the Bur1 kinase and the Polymerase-Associated Factor 1 (Paf1) complex (Paf1c), a relationship pivotal for the orchestration of transcriptional elongation and co-transcriptional events. This compound, a cyclin-dependent kinase, facilitates the recruitment of the Paf1c to the Pol II elongation complex through the phosphorylation of the transcription elongation factor Spt5. This recruitment is a crucial step for subsequent histone modifications and the regulation of transcription elongation dynamics. This document provides a comprehensive overview of this interaction, including quantitative data, detailed experimental methodologies, and visual representations of the involved pathways and workflows, to serve as a valuable resource for researchers in the field.

Introduction

The this compound kinase, in conjunction with its cyclin partner Bur2, is a key regulator of transcription elongation in yeast. It is known to phosphorylate multiple substrates within the transcription machinery, thereby influencing the processivity of Pol II and coordinating the recruitment of other regulatory factors. The Paf1 complex, composed of five core subunits (Paf1, Ctr9, Cdc73, Rtf1, and Leo1), is a highly conserved multi-protein complex that travels with elongating Pol II. It plays a crucial role in a variety of co-transcriptional processes, including histone modifications, RNA processing, and transcription termination.

The interaction between this compound and the Paf1 complex is not direct but is mediated by the transcription elongation factor Spt5. This compound phosphorylates the C-terminal region (CTR) of Spt5, creating a binding platform for the Paf1 complex. This phosphorylation-dependent recruitment is a central mechanism for coupling transcription elongation with chromatin modification. This guide will explore the molecular details of this interaction, its functional consequences, and the experimental approaches used to study it.

Quantitative Data on this compound-Paf1c Interaction

The following tables summarize the available quantitative data regarding the interaction between the this compound kinase, Spt5, and the Paf1 complex.

| Interaction | Method | Dissociation Constant (Kd) | Reference(s) |

| Rtf1 (Plus3 domain) and phospho-Spt5 CTR peptide | Fluorescence Anisotropy | 5.45 ± 0.38 µM | [1] |

| Experiment | Method | Organism | Key Quantitative Finding | Reference(s) |

| Depletion of this compound on Spt5 phosphorylation | Western Blot | Saccharomyces cerevisiae | Depletion of this compound reduces Spt5 phosphorylation to 18% of the level prior to depletion. | [2] |

| Inhibition of this compound kinase activity on Paf1c recruitment | ChIP-qPCR | Saccharomyces cerevisiae | Rapid inhibition of this compound kinase activity leads to a significant decrease in the recruitment of the Paf1 complex to transcribed genes. | [3][4] |

| Mutation of Spt5 CTR on Paf1c recruitment | ChIP-qPCR | Saccharomyces cerevisiae | Deletion of the Spt5 CTD or mutation of the Spt5 serines targeted by this compound reduces the recruitment of the Paf1 complex. | [5] |

Signaling Pathways and Logical Relationships

The interaction between this compound and the Paf1 complex is a key step in a signaling cascade that regulates transcription elongation and histone modification. The following diagrams, generated using the DOT language, illustrate these relationships.

References

- 1. Structural basis for Spt5-mediated recruitment of the Paf1 complex to chromatin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pol II CTD kinases this compound and Kin28 promote Spt5 CTR-independent recruitment of Paf1 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphorylation of the Transcription Elongation Factor Spt5 by Yeast this compound Kinase Stimulates Recruitment of the PAF Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphorylation of the transcription elongation factor Spt5 by yeast this compound kinase stimulates recruitment of the PAF complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Affinity Purification of Protein Complexes Using TAP Tags - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the Bur1-Bur2 Cyclin-Dependent Kinase Complex in Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bur1-Bur2 complex is a key regulator of gene expression in eukaryotic cells, playing a critical role in the transition from transcription initiation to productive elongation. Comprised of the cyclin-dependent kinase (CDK) this compound and its regulatory cyclin subunit Bur2, this complex is a functional ortholog of the mammalian P-TEFb (CDK9/cyclin T) complex.[1][2] Its activities are central to coordinating transcription with chromatin modification, ensuring the fidelity and efficiency of mRNA synthesis. This technical guide provides an in-depth overview of the this compound-Bur2 complex, its molecular functions, its impact on histone modifications and gene regulation, and detailed experimental protocols for its study. This information is intended to be a valuable resource for researchers investigating transcriptional regulation and for professionals involved in the development of therapeutic agents targeting these fundamental cellular processes.

Core Functions and Molecular Mechanisms

The this compound-Bur2 complex is recruited to the 5' ends of actively transcribed genes and travels with the elongating RNA Polymerase II (Pol II) machinery.[3] Its primary role is to phosphorylate a range of substrates, thereby influencing multiple aspects of transcription and chromatin architecture.

Phosphorylation of RNA Polymerase II CTD

While not the primary kinase for all phosphorylation events on the C-terminal domain (CTD) of the largest subunit of RNA Pol II (Rpb1), this compound-Bur2 plays a significant role in phosphorylating Serine 2 (Ser2) of the CTD heptapeptide repeat (YSPTSPS).[4][5] This phosphorylation is crucial for the recruitment of factors involved in transcription elongation and mRNA processing. The activity of this compound-Bur2 is particularly important for Ser2 phosphorylation near the promoter region, which then facilitates subsequent phosphorylation events by other kinases like Ctk1 as the polymerase moves along the gene body.

Regulation of Histone Modifications

A major function of the this compound-Bur2 complex is to orchestrate a cascade of histone modifications that are essential for active transcription. This is achieved through the phosphorylation of key factors involved in the histone modification machinery.

-

H2B Monoubiquitination: this compound-Bur2 is required for the monoubiquitination of histone H2B at lysine 123 (H2Bub1) by the Rad6/Bre1 ubiquitin-conjugating enzyme complex. This compound directly phosphorylates Rad6, a step that is critical for its ubiquitin ligase activity. H2Bub1 is a prerequisite for the subsequent methylation of histone H3.

-

H3K4 and H3K36 Methylation: The monoubiquitination of H2B serves as a platform for the recruitment and activity of histone methyltransferases. Consequently, this compound-Bur2 is essential for the trimethylation of histone H3 at lysine 4 (H3K4me3) by the COMPASS complex and the trimethylation of histone H3 at lysine 36 (H3K36me3) by the Set2 methyltransferase. These methylation marks are hallmarks of actively transcribed genes.

Interaction with the Paf1 Complex

The this compound-Bur2 complex is also required for the proper recruitment and function of the Polymerase-Associated Factor 1 (Paf1) complex. The Paf1 complex travels with RNA Pol II and plays a multifaceted role in transcription elongation, histone modification, and mRNA processing. This compound-Bur2 facilitates the association of the Paf1 complex with the transcription machinery, further integrating the processes of transcription and chromatin remodeling.

Signaling Pathways and Logical Relationships

The intricate network of interactions involving the this compound-Bur2 complex can be visualized to better understand its central role in gene expression.

Quantitative Data Summary

While precise quantitative data is often presented in graphical form within the literature, the following tables summarize the observed effects of this compound-Bur2 activity on key molecular events.

Table 1: Effect of this compound-Bur2 on Histone Modifications

| Histone Modification | Effect of this compound/Bur2 Deletion or Inactivation | Reference(s) |

| H2B Monoubiquitination (H2Bub1) | Significantly Reduced | |

| H3K4 Trimethylation (H3K4me3) | Significantly Reduced | |

| H3K36 Trimethylation (H3K36me3) | Significantly Reduced |

Table 2: Effect of this compound-Bur2 on RNA Polymerase II CTD Phosphorylation

| CTD Phosphorylation Site | Effect of this compound/Bur2 Inactivation | Reference(s) |

| Serine 2 (Ser2) | Reduced, particularly at the 5' end of genes | |

| Serine 5 (Ser5) | Indirectly affected due to altered transcription |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of the this compound-Bur2 complex. The following sections provide outlines for key experimental procedures.

Tandem Affinity Purification (TAP) of the this compound-Bur2 Complex from Saccharomyces cerevisiae

This protocol describes the purification of the this compound-Bur2 complex for subsequent biochemical assays or mass spectrometry analysis.

I. Yeast Strain and Culture:

-

Utilize a yeast strain where either this compound or Bur2 is C-terminally tagged with the Tandem Affinity Purification (TAP) tag.

-

Grow the yeast culture in an appropriate selective medium to an OD600 of 1.5-2.0.

-

Harvest the cells by centrifugation and wash with ice-cold water.

II. Cell Lysis and Lysate Preparation:

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1.5 mM MgCl2, 0.1% NP-40, and protease inhibitors).

-

Lyse the cells by mechanical disruption using glass beads in a bead beater.

-

Clarify the lysate by centrifugation to remove cell debris.

III. First Affinity Purification (IgG-Sepharose):

-

Incubate the cleared lysate with IgG-Sepharose beads to bind the Protein A moiety of the TAP tag.

-

Wash the beads extensively with lysis buffer to remove non-specific binding proteins.

-

Elute the complex by cleaving the tag with Tobacco Etch Virus (TEV) protease.

IV. Second Affinity Purification (Calmodulin-Binding Peptide):

-

Add calcium to the eluate and incubate with Calmodulin-sepharose beads to bind the Calmodulin Binding Peptide (CBP) part of the tag.

-

Wash the beads with a calmodulin binding buffer containing calcium.

-

Elute the purified this compound-Bur2 complex using a buffer containing EGTA to chelate the calcium.

V. Analysis:

-

Analyze the purified complex by SDS-PAGE and silver staining or Western blotting to confirm the presence of this compound and Bur2.

-

For interaction studies, the purified complex can be subjected to mass spectrometry.

Chromatin Immunoprecipitation (ChIP) to Analyze this compound-Bur2 Occupancy and Histone Modifications

This protocol allows for the in vivo analysis of this compound-Bur2 binding to specific gene regions and the assessment of associated histone modifications.

I. Cell Cross-linking and Chromatin Preparation:

-

Grow yeast cultures to mid-log phase.

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.

-

Quench the cross-linking reaction with glycine.

-

Harvest and wash the cells.

-

Lyse the cells and shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.

II. Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific to this compound, Bur2, or a histone modification of interest (e.g., H3K36me3).

-

Add Protein A/G beads to capture the antibody-chromatin complexes.

-

Wash the beads to remove non-specific chromatin.

III. Elution and Reverse Cross-linking:

-

Elute the immunoprecipitated chromatin from the beads.

-

Reverse the protein-DNA cross-links by heating in the presence of a high salt concentration.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

IV. DNA Purification and Analysis:

-

Purify the DNA using a standard DNA purification kit.

-

Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) using primers for gene regions of interest.

In Vitro Kinase Assay

This assay is used to determine the kinase activity of the purified this compound-Bur2 complex on a specific substrate, such as Rad6 or a synthetic peptide.

I. Reaction Setup:

-

Prepare a reaction mixture containing the purified this compound-Bur2 complex, the substrate, and a kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

Initiate the reaction by adding ATP, typically including a radiolabeled ATP (γ-³²P-ATP) for detection.

II. Incubation and Termination:

-

Incubate the reaction at 30°C for a specified time.

-

Stop the reaction by adding SDS-PAGE loading buffer.

III. Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Visualize the phosphorylated substrate by autoradiography or using a phospho-specific antibody in a Western blot.

Implications for Drug Development

The central role of the this compound-Bur2 complex in regulating transcription makes it a potential target for therapeutic intervention in diseases characterized by aberrant gene expression, such as cancer. The development of small molecule inhibitors that specifically target the kinase activity of this compound could provide a novel approach to modulating the transcriptional landscape of diseased cells. The experimental protocols detailed in this guide are fundamental for the screening and characterization of such potential inhibitors. For instance, the in vitro kinase assay can be adapted for high-throughput screening of compound libraries, while ChIP-seq analysis can be used to assess the on-target effects of lead compounds in a cellular context. A thorough understanding of the this compound-Bur2 complex and its regulatory network is paramount for the rational design of targeted therapies.

References

- 1. This compound and BUR2 Encode a Divergent Cyclin-Dependent Kinase–Cyclin Complex Important for Transcription In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphorylation of the RNA Polymerase II Carboxy-Terminal Domain by the this compound Cyclin-Dependent Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. buratowski.hms.harvard.edu [buratowski.hms.harvard.edu]

- 4. Phosphorylation of the Pol II CTD by KIN28 enhances this compound/BUR2 recruitment and Ser2 CTD phosphorylation near promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RNA polymerase II transcription elongation and Pol II CTD Ser2 phosphorylation: A tail of two kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

BUR1 substrates in yeast transcription

An In-depth Technical Guide to BUR1 Substrates in Yeast Transcription

Audience: Researchers, scientists, and drug development professionals.

Introduction

In Saccharomyces cerevisiae, the this compound/Bur2 cyclin-dependent kinase (CDK) complex is a critical regulator of transcription elongation by RNA Polymerase II (Pol II). As a functional homolog of the human positive transcription elongation factor b (P-TEFb) complex, which contains Cdk9, this compound plays a central role in coordinating the transcriptional machinery with co-transcriptional processes such as histone modification and mRNA processing.[1][2] The this compound kinase, forming a complex with its cyclin partner Bur2, is recruited to the early elongation complex and travels with Pol II along the gene body.[1][3] Its kinase activity is essential for yeast viability and is implicated in a multitude of cellular processes, including chromatin remodeling, histone modification, and the DNA damage response.[4] Understanding the specific substrates of this compound is paramount to elucidating the molecular mechanisms by which it governs these fundamental aspects of gene expression and cell biology. This guide provides a comprehensive overview of the known substrates of this compound, the experimental methodologies used for their identification, and the signaling pathways they regulate.

Core Substrates of the this compound Kinase

The essential function of this compound is executed through the phosphorylation of a select group of protein substrates. These phosphorylation events act as molecular switches that trigger downstream cellular activities. The primary substrates identified to date are central figures in transcription elongation and chromatin biology.

Spt5: The Key Elongation Factor

Spt5, the yeast homolog of the human DRB sensitivity-inducing factor (DSIF), is arguably the most critical substrate of this compound for transcription elongation. Spt5 forms a complex with Spt4 and associates with the elongating Pol II complex. This compound phosphorylates the C-terminal region (CTR) of Spt5, which consists of multiple repeats of the consensus sequence S[T/A]WGG[A/Q].

-

Functional Consequences of Phosphorylation:

-

Recruitment of the Paf1 Complex: Phosphorylation of the Spt5-CTR by this compound is a prerequisite for the recruitment of the Polymerase-Associated Factor 1 (Paf1) complex to the transcription elongation machinery.

-

Histone Modifications: The recruitment of the Paf1 complex is, in turn, necessary for subsequent histone modifications, including the monoubiquitination of histone H2B on lysine 123 (H2B-K123ub) and the trimethylation of histone H3 on lysines 4 and 36 (H3K4me3 and H3K36me3). These modifications are hallmarks of active transcription and are crucial for maintaining chromatin architecture.

-

Stimulation of Elongation: By facilitating the recruitment of key factors and promoting a chromatin environment conducive to transcription, this compound-mediated phosphorylation of Spt5 enhances the processivity of Pol II.

-

Rad6: The Histone Ubiquitin-Conjugating Enzyme

Rad6 (Ubc2) is an E2 ubiquitin-conjugating enzyme that, in conjunction with the E3 ligase Bre1, is responsible for the monoubiquitination of histone H2B at lysine 120 (in yeast, this corresponds to K123). This compound directly phosphorylates Rad6 on serine 120 (S120).

-

Functional Consequences of Phosphorylation:

-

Activation of H2B Monoubiquitination: Phosphorylation of Rad6 at S120 by this compound is a critical step for its activity toward histone H2B.

-

Crosstalk with Histone Methylation: H2B monoubiquitination is a key upstream event required for the subsequent methylation of histone H3 on lysines 4 and 79, linking this compound activity directly to the histone modification cascade.

-

Rpb1 C-Terminal Domain (CTD): A Complex Relationship

Rpb1 is the largest subunit of RNA Polymerase II and features a unique, repetitive C-terminal domain (CTD). The phosphorylation status of the CTD heptapeptide repeats (YSPTSPS) changes dynamically throughout the transcription cycle, orchestrating the recruitment of various factors. While in vitro studies have shown that this compound can phosphorylate the CTD, its in vivo role is nuanced. Evidence suggests this compound is not the primary kinase for either Serine 2 (Ser2) or Serine 5 (Ser5) phosphorylation. However, it is believed to augment Ser2 phosphorylation by the Ctk1 kinase complex early in the elongation phase and may also phosphorylate Ser7 residues in promoter-distal regions.

Sch9: A Link to TORC1 and Cell Cycle Control

Expanding its role beyond transcription, this compound has been shown to function in parallel with the Target of Rapamycin Complex 1 (TORC1) pathway to regulate cell cycle progression. This compound directly phosphorylates the AGC kinase Sch9, a key downstream effector of TORC1.

-

Functional Consequences of Phosphorylation:

-

Cell Cycle Progression: Both this compound and TORC1 are required for the full activation of Sch9, which in turn promotes the G1-to-S phase transition. This finding reveals that this compound integrates nutrient-sensing and cell growth signals with the cell division cycle.

-

Other Interactions and Substrates

-

Autophosphorylation: this compound is capable of autophosphorylation, which is a common regulatory mechanism for protein kinases.

-

Replication Protein A (RPA): this compound-Bur2 physically interacts with the single-stranded DNA-binding protein RPA. This interaction, mediated by the C-terminus of this compound, is important for maintaining genome stability during replication stress, suggesting a role for this compound in the DNA damage response.

-

Histone H3: Early genetic studies identified a link between this compound and HHT1 (encoding histone H3), suggesting this compound activity influences chromatin structure. This connection is now understood to be mediated primarily through the Rad6/H2B and Spt5/Paf1C pathways that lead to H3 methylation.

Data Presentation: Summary of this compound Substrates

| Substrate | Phosphorylation Site(s) | Downstream Effect(s) | Key References |

| Spt5 | C-Terminal Repeats (CTR) | Recruitment of Paf1 complex; promotes H2B-K123ub, H3K4me3, and H3K36me3; enhances transcription elongation. | |

| Rad6 | Serine 120 (S120) | Required for histone H2B-K123 monoubiquitination by the Rad6/Bre1 complex. | |

| Rpb1 CTD | Serine 2 (augmenting), Serine 7 | Contributes to the pattern of CTD phosphorylation during elongation, potentially influencing recruitment of mRNA processing factors. | |

| Sch9 | Multiple sites (some shared with TORC1) | Activation of Sch9 kinase activity; promotes G1-S cell cycle progression. | |

| This compound | Not specified | Autophosphorylation; likely involved in self-regulation. |

Signaling Pathways and Logical Relationships

This compound kinase acts as a central node, translating its recruitment to elongating Pol II into a cascade of downstream phosphorylation events. These events are logically ordered and functionally interconnected, ensuring the proper coordination of transcription with chromatin modification.

Caption: The this compound signaling pathway in yeast transcription and cell cycle control.

This diagram illustrates that this compound, recruited to the Ser5-phosphorylated CTD of Pol II, phosphorylates key substrates like Spt5 and Rad6. This initiates a cascade involving Paf1C recruitment and histone H2B ubiquitination, which converge to promote histone H3 methylation and efficient transcription elongation. A distinct branch shows this compound's role in cell cycle progression via Sch9 phosphorylation.

Experimental Protocols

The identification and characterization of this compound substrates have relied on a combination of genetic, biochemical, and proteomic approaches.

In Vitro Kinase Assay

This method directly tests if a protein of interest can be phosphorylated by this compound in a controlled environment.

-

Objective: To determine if a purified protein is a direct substrate of this compound kinase.

-

Methodology:

-

Kinase Preparation: The this compound-Bur2 complex is typically immunoprecipitated from yeast cell lysates using an epitope tag (e.g., HA, TAP) on this compound or Bur2. The immunoprecipitate, bound to beads (e.g., Protein A/G-agarose), serves as the kinase source.

-

Substrate Preparation: The putative substrate protein is expressed and purified, often as a recombinant fusion protein (e.g., GST-Spt5, HA-CTD).

-

Reaction: The immunoprecipitated kinase is incubated with the purified substrate in a kinase buffer containing ATP. Critically, the ATP is radiolabeled with ³²P on the gamma phosphate ([γ-³²P]ATP).

-

Detection: The reaction products are separated by SDS-PAGE. The gel is dried and exposed to autoradiography film or a phosphorimager screen. A band corresponding to the molecular weight of the substrate protein indicates that it has been phosphorylated.

-

Controls: A mock immunoprecipitation (using a strain without the epitope tag) and a reaction without substrate are run in parallel to control for non-specific phosphorylation and kinase autophosphorylation.

-

Analog-Sensitive Kinase Approach for In Vivo Substrate Identification

This powerful chemical-genetic technique allows for the specific inhibition of this compound inside living cells, enabling the identification of direct, endogenous substrates on a proteome-wide scale.

Caption: Workflow for identifying this compound substrates using the analog-sensitive kinase method.

-

Objective: To identify direct substrates of this compound in vivo by specifically inhibiting its activity.

-

Methodology:

-

Strain Engineering: A this compound-as ("analog-sensitive") allele is created, in which a bulky "gatekeeper" residue in the ATP-binding pocket is mutated to a smaller one (e.g., glycine). This engineered kinase functions normally with ATP but is uniquely sensitive to inhibition by bulky, cell-permeable ATP analogs (like 1-NM-PP1) that do not inhibit wild-type kinases.

-

Cell Culture and Inhibition: The this compound-as yeast strain is grown and split into two cultures. One is treated with the ATP analog inhibitor, and the other is treated with a vehicle control (DMSO).

-

Proteomics: After a short incubation, cells are harvested, and proteins are extracted. The proteome is digested into peptides.

-

Phosphopeptide Enrichment: Phosphopeptides are enriched from the total peptide mixture using techniques like Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).

-

Mass Spectrometry: The enriched phosphopeptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The abundance of each identified phosphopeptide is quantified in both the inhibitor-treated and control samples. A significant reduction in a specific phosphopeptide's signal upon this compound inhibition is strong evidence that it represents a direct physiological substrate.

-

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine the genomic location of this compound and its substrates, providing spatial context to its function during transcription.

-

Objective: To map the association of this compound or its substrates with specific regions of genes (e.g., promoters, open reading frames).

-

Methodology:

-

Cross-linking: Yeast cells are treated with formaldehyde to create covalent cross-links between proteins and DNA, freezing their interactions in vivo.

-

Chromatin Shearing: Cells are lysed, and the chromatin is sheared into small fragments (typically 200-500 bp) by sonication or enzymatic digestion.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the protein of interest (e.g., anti-HA for HA-tagged this compound). The antibody-protein-DNA complexes are captured on beads.

-

Reversal and Purification: The cross-links are reversed by heating, and the associated DNA is purified.

-

Quantification: The amount of purified DNA corresponding to specific genomic loci is quantified using quantitative PCR (qPCR) or mapped genome-wide using high-throughput sequencing (ChIP-seq). An increase in signal at a particular gene relative to a control region indicates the protein's presence.

-

Conclusion and Future Perspectives

The this compound kinase is a multifaceted enzyme that extends its regulatory reach from the core transcription elongation machinery to the dynamic chromatin template and even to fundamental cell cycle control pathways. Its phosphorylation of key substrates—most notably Spt5 and Rad6—provides a direct mechanistic link between the passage of RNA Polymerase II and the establishment of histone modification patterns that define active genes. The discovery of its role in phosphorylating Sch9 further broadens its function, placing it at the crossroads of gene expression, cell growth, and proliferation.

For drug development professionals, the homology of this compound to human Cdk9 suggests that insights from the yeast system can inform the study of P-TEFb, a target of interest in cancer therapy. Furthermore, as an essential kinase, this compound itself represents a potential target for novel antifungal agents. Future research, driven by advanced phosphoproteomics and structural biology, will undoubtedly uncover additional substrates and provide a more detailed understanding of how this compound's activity is regulated, offering new avenues for therapeutic intervention.

References

- 1. This compound Kinase Is Required for Efficient Transcription Elongation by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. This compound kinase is required for efficient transcription elongation by RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of histone modification and cryptic transcription by the this compound and Paf1 complexes - PMC [pmc.ncbi.nlm.nih.gov]

Genetic Interactions of BUR1 and SET2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate regulation of gene expression is fundamental to cellular function and is orchestrated by a complex interplay of various protein factors. Among these, the cyclin-dependent kinase Bur1 and the histone methyltransferase Set2 in Saccharomyces cerevisiae play critical roles during transcription elongation. This compound, in complex with its cyclin Bur2, is a key regulator of RNA Polymerase II (Pol II) activity. Set2 is responsible for the methylation of histone H3 at lysine 36 (H3K36), a hallmark of actively transcribed chromatin. This technical guide provides an in-depth analysis of the genetic and functional interactions between this compound and SET2, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways.

Core Genetic Interaction: Suppression of this compoundΔ Lethality by set2Δ

A pivotal discovery in understanding the relationship between this compound and SET2 came from a genetic screen designed to identify suppressors of the severe growth defect caused by a deletion of the this compound gene (this compoundΔ).[1][2][3] This screen revealed that mutations in SET2 could reverse the lethality associated with the loss of this compound function.[1][2] This genetic suppression indicates that the detrimental effects of a this compoundΔ mutation are dependent on the activity of Set2.

Further investigation revealed that this suppression is specifically linked to the enzymatic activity of Set2. A methylation-defective allele of SET2 or a mutation in histone H3 changing lysine 36 to arginine (H3 K36R) also suppressed the this compoundΔ phenotype. This demonstrates that it is the Set2-mediated methylation of H3K36 that is toxic to cells lacking this compound function.

Quantitative Summary of Genetic Interactions

| Genotype | Phenotype | Reference |

| This compoundΔ | Severe growth defect/lethality | |

| set2Δ | Viable | |

| This compoundΔ set2Δ | Viable, suppression of this compoundΔ growth defect | |

| This compoundΔ H3 K36R | Suppression of this compoundΔ growth defect | |

| This compoundΔ + methylation-defective SET2 | Suppression of this compoundΔ growth defect | |

| bur2Δ set2Δ | Enhanced histone acetylation and cryptic transcription | |

| paf1Δ set2Δ | Enhanced histone acetylation and cryptic transcription | |

| This compoundΔ set2Δ | Does not rescue telomere shortening of this compoundΔ |

Molecular Mechanism: this compound-Dependent Regulation of Set2-Mediated H3K36 Methylation

The this compound-Bur2 kinase complex is a crucial upstream regulator of Set2 activity, specifically impacting the trimethylation of H3K36. In wild-type cells, histone H3 is mono-, di-, and trimethylated at lysine 36. However, in this compound and bur2 mutant strains, the level of H3K36 trimethylation is significantly reduced, while mono- and dimethylation levels are less affected. This suggests that the this compound-Bur2 complex is required for the full enzymatic activity of Set2.

Chromatin immunoprecipitation (ChIP) assays have confirmed that the transcription-associated increase in H3K36 trimethylation across the open reading frames of active genes is substantially diminished in bur2Δ strains. This indicates that this compound-Bur2 kinase activity is coupled to active transcription to promote Set2-mediated H3K36 trimethylation.

While the purified this compound-Bur2 complex can directly phosphorylate recombinant Set2 in vitro, the in vivo significance of this phosphorylation is not yet fully established. Mutating the identified phosphorylation sites in Set2 did not produce any discernible effect on cell growth or the H3K36 methylation state in either wild-type or this compoundΔ backgrounds. This suggests that this compound may regulate Set2 activity through an indirect mechanism, possibly by influencing its association with the Pol II elongation complex.

Signaling Pathway Diagram

Caption: this compound-Bur2 kinase regulates Set2-mediated H3K36 trimethylation.

Broader Functional Context: Cryptic Transcription and Histone Acetylation

The genetic interaction between this compound and SET2 extends beyond simple suppression of lethality and delves into the regulation of chromatin structure and transcriptional fidelity. Double mutants of bur2Δ set2Δ and paf1Δ set2Δ exhibit increased levels of histone acetylation and a rise in cryptic transcription initiation within gene bodies. This indicates that the this compound-Paf1 pathway and Set2 have redundant roles in suppressing aberrant transcription and maintaining a repressive chromatin state within coding regions.

Logical Relationship Diagram

Caption: Redundant roles of this compound-Paf1 and Set2 pathways.

Experimental Protocols

Genetic Screen for Suppressors of this compoundΔ

This protocol outlines a general approach for identifying genes that, when mutated, rescue the lethality of a this compoundΔ strain.

Objective: To isolate and identify mutations that suppress the growth defect of a this compoundΔ mutation.

Methodology:

-

Strain Construction: A diploid yeast strain heterozygous for the this compound deletion (this compound/bur1Δ::KanMX) is constructed. This strain is then transformed with a URA3-marked plasmid carrying a wild-type copy of the this compound gene.

-

Sporulation and Tetrad Dissection: The transformed diploid strain is sporulated, and tetrads are dissected on rich medium (YPD). The resulting haploid spores are tested for their nutritional markers to identify this compoundΔ::KanMX spores carrying the this compound-URA3 plasmid.

-

Mutagenesis: The this compoundΔ strain carrying the this compound-URA3 plasmid is subjected to mutagenesis. This can be achieved through exposure to a chemical mutagen (e.g., ethyl methanesulfonate - EMS) or UV irradiation to induce random point mutations in the genome.

-

Suppressor Selection: The mutagenized cells are plated on medium containing 5-fluoroorotic acid (5-FOA). 5-FOA is a toxic compound to cells expressing the URA3 gene. Therefore, only cells that have lost the this compound-URA3 plasmid and have acquired a second-site suppressor mutation that bypasses the requirement for this compound will be able to grow.

-

Identification of Suppressor Genes: The suppressor mutations are identified through complementation analysis and DNA sequencing. This involves transforming the suppressor strains with a genomic library to identify plasmids that revert the suppressor phenotype, followed by sequencing the candidate gene from the suppressor strain to identify the mutation.

Chromatin Immunoprecipitation (ChIP) for H3K36me3

This protocol details the procedure for assessing the levels of H3K36 trimethylation at specific genomic loci.

Objective: To determine the enrichment of H3K36me3 on actively transcribed genes in wild-type and bur mutant strains.

Methodology:

-

Cell Growth and Cross-linking: Yeast cultures are grown to mid-log phase. Formaldehyde is added to the culture to cross-link proteins to DNA. The cross-linking reaction is quenched by the addition of glycine.

-

Cell Lysis and Chromatin Shearing: Cells are harvested, washed, and lysed to release the chromatin. The chromatin is then sheared into small fragments (typically 200-500 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for H3K36me3. The antibody-chromatin complexes are then captured using protein A/G-coated magnetic beads.

-

Washes and Elution: The beads are washed extensively to remove non-specifically bound chromatin. The immunoprecipitated chromatin is then eluted from the beads.

-

Reverse Cross-linking and DNA Purification: The cross-links are reversed by incubation at high temperature. The DNA is then purified using standard DNA purification methods.

-

Quantitative PCR (qPCR): The amount of specific DNA fragments in the immunoprecipitated sample is quantified using qPCR with primers specific to the gene of interest (e.g., a highly transcribed gene) and a control region (e.g., a heterochromatic region). The enrichment of H3K36me3 is calculated as the ratio of the signal from the gene of interest to the control region, normalized to the input chromatin.

Experimental Workflow Diagram

Caption: Workflow for Chromatin Immunoprecipitation (ChIP).

Conclusion and Future Directions

The genetic and functional interplay between this compound and SET2 provides a clear example of the coordinated regulation of transcription elongation and chromatin modification. The requirement of this compound kinase activity for proper Set2-mediated H3K36 trimethylation highlights a critical checkpoint for maintaining transcriptional fidelity. The suppression of this compoundΔ lethality by set2Δ underscores a synthetic lethal-like relationship, where the activity of Set2 becomes toxic in the absence of this compound.

For drug development professionals, this interaction presents a potential therapeutic target. Inhibiting SET2 activity could be a strategy to selectively target cells with compromised this compound function, a concept that could be explored in cancers with mutations in this compound or related pathways.

Future research should focus on elucidating the precise molecular mechanism by which this compound-Bur2 regulates Set2 activity. Understanding whether this regulation involves direct phosphorylation, recruitment to the Pol II elongation complex, or other indirect mechanisms will provide a more complete picture of this crucial transcriptional regulatory axis. Furthermore, exploring the broader network of genetic interactions with this compound and SET2 will likely uncover additional layers of regulation and potential therapeutic vulnerabilities.

References

- 1. The this compound Cyclin-Dependent Protein Kinase Is Required for the Normal Pattern of Histone Methylation by Set2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The this compound cyclin-dependent protein kinase is required for the normal pattern of histone methylation by SET2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. repository.yu.edu [repository.yu.edu]

BUR1 function in cell cycle progression

An In-depth Technical Guide on the Core Function of BUR1 in Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound protein kinase, a cyclin-dependent kinase (CDK) in Saccharomyces cerevisiae and a homolog of human Cdk9, plays a pivotal, multifaceted role in the orchestration of cell cycle progression. While historically recognized for its function in regulating transcription elongation, recent evidence has illuminated its critical involvement in the G1/S transition, the DNA replication stress response, and histone modification pathways. This technical guide provides a comprehensive overview of this compound's functions, detailing the signaling pathways it governs, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its mechanisms. This document is intended to serve as a core resource for researchers investigating cell cycle control and for professionals in drug development targeting CDK pathways.

The Canonical Role of this compound: A Master Regulator of Transcription Elongation

The this compound kinase, in complex with its cyclin partner Bur2, is fundamentally involved in the regulation of mRNA synthesis by RNA Polymerase II (Pol II).[1][2] This complex is a key player in the transition from transcription initiation to productive elongation.

The primary mechanisms of this compound-Bur2 in this process include:

-

Phosphorylation of the RNA Pol II C-terminal Domain (CTD): The this compound-Bur2 complex phosphorylates the repetitive YSPTSPS motif within the CTD of Rpb1, the largest subunit of Pol II.[1][3] This phosphorylation is crucial for the recruitment of various factors required for elongation and mRNA processing.

-

Phosphorylation of Elongation Factors: this compound targets other key elongation factors, most notably Spt5 (a subunit of the DSIF complex).[4] Phosphorylation of Spt5 by this compound promotes the recruitment of the Paf1 complex, which is essential for subsequent histone modifications and efficient elongation.

-

Regulation of Histone Modifications: this compound activity is directly linked to co-transcriptional histone modifications. It is required for the proper methylation of histone H3 on lysine 36 (H3K36) by the methyltransferase Set2. Specifically, this compound kinase activity is necessary for the transition from di-methylated to tri-methylated H3K36, a hallmark of actively transcribed gene bodies.

This compound in G1/S Cell Cycle Progression: A Nexus for Growth Signaling

A critical, more recently defined role for this compound is its function in promoting progression through the G1 phase of the cell cycle. This function links nutrient sensing and growth signaling pathways directly to the core cell cycle machinery. Mutants of this compound exhibit a significant delay in the G1 phase, highlighting its essential role in this transition.

This G1 control is mediated through a signaling network that operates in concert with the Target of Rapamycin Complex 1 (TORC1), a central regulator of cell growth in response to nutrient availability.

The key components of this pathway are:

-

Parallel Signaling: this compound and TORC1 act in parallel pathways to control G1 progression. Genetic evidence shows that mutations in this compound lead to sensitivity to the TORC1 inhibitor rapamycin, and double mutants show synthetic growth defects.

-

Convergence on Sch9: Both this compound and TORC1 converge on the kinase Sch9, a key effector of TORC1 signaling. Both kinases directly phosphorylate Sch9 at distinct and common sites, leading to its full activation.

-

Regulation of Whi5: Activated Sch9, along with the G1 cyclin-CDK complex Cln3-Cdc28, promotes the phosphorylation and subsequent nuclear export of Whi5. Whi5 is a transcriptional repressor that inhibits the SBF and MBF transcription factors, which are responsible for expressing a large suite of genes required for S phase entry.

-

G1/S Transition: The export of Whi5 from the nucleus de-represses G1/S target genes, triggering the transition into S phase.

Quantitative Data: Cell Cycle Arrest Phenotypes

Mutations in this compound lead to a measurable accumulation of cells in the G1 phase of the cell cycle. This effect is exacerbated in combination with mutations affecting vacuole inheritance, which also impinges on the TORC1 pathway.

| Yeast Strain Genotype | % of Cells in G1 Phase (1N DNA) | % of Cells in G2/M Phase (2N DNA) | Reference |

| Wild-Type (WT) | ~45% | ~55% | |

| This compound-ΔC | ~46% | ~54% | |

| vac17Δ | ~48% | ~52% | |

| This compound-ΔC vac17Δ | ~60% (p < 0.01 ) | ~40% | |

| This compound-267 | Increased G1 population | Decreased G2/M population |

Note: Values are approximate and represent the trends observed in flow cytometry experiments. The this compound-ΔC allele refers to a deletion of the C-terminal tail, while this compound-267 is another mutant allele. vac17Δ is a vacuole inheritance mutant.

This compound in the DNA Replication Stress Response

This compound also plays a complex role in maintaining genome stability, particularly when cells encounter replication stress. This function appears to be linked to its role in driving the G1-to-S phase transition.

Recent studies have revealed a surprising genetic interaction:

-

Suppression of Checkpoint Mutant Sensitivity: A hypomorphic (partially functional) allele of this compound, this compound-107, suppresses the sensitivity of checkpoint-deficient mutants (e.g., mec1Δ or rad53Δ) to the replication stress-inducing drug hydroxyurea (HU).

-